2-Methoxy-5-methylnicotinic acid

Description

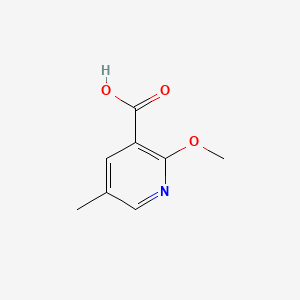

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-methylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-6(8(10)11)7(12-2)9-4-5/h3-4H,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXAHXCKRWVFPKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673589 |

Source

|

| Record name | 2-Methoxy-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227594-72-0 |

Source

|

| Record name | 2-Methoxy-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Methoxy-5-methylnicotinic Acid

CAS Number: 1227594-72-0[1]

This technical guide provides an overview of 2-Methoxy-5-methylnicotinic acid, a pyridinecarboxylic acid derivative. Due to the limited availability of published research on this specific compound, this document summarizes its fundamental properties and provides context based on related nicotinic acid derivatives.

Compound Identification and Properties

2-Methoxy-5-methylnicotinic acid is a chemical compound with the systematic name 2-methoxy-5-methylpyridine-3-carboxylic acid. It belongs to the class of nicotinic acids, which are derivatives of pyridine with a carboxylic acid group at the 3-position. The structure is further characterized by a methoxy group at the 2-position and a methyl group at the 5-position of the pyridine ring. These functional groups are key to its chemical reactivity and potential utility as a building block in organic synthesis.[2]

| Property | Value | Source |

| CAS Number | 1227594-72-0 | [1] |

| Molecular Formula | C₈H₉NO₃ | [2] |

| Molecular Weight | 167.16 g/mol | [2] |

| Systematic Name | 2-methoxy-5-methylpyridine-3-carboxylic acid | [2] |

| Synonyms | 2-Methoxy-5-methyl-3-pyridinecarboxylic acid | N/A |

Synthesis and Experimental Protocols

To provide a relevant example of the synthetic chemistry involved with similar structures, the following section details a protocol for a related compound, 5-Methylnicotinic acid.

Example Experimental Protocol: Synthesis of 5-Methylnicotinic Acid

This protocol describes the synthesis of 5-Methylnicotinic acid from 3,5-dimethylpyridine.

Materials:

-

3,5-dimethylpyridine (3,5-Lutidine)

-

Potassium permanganate (KMnO₄)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

In a suitable reaction vessel, add 120 kg of 3,5-dimethylpyridine to 1200 L of water with stirring.

-

While maintaining the temperature between 25-35°C, add 300 kg of potassium permanganate over 4.5 hours.

-

Allow the reaction to proceed at 30°C for 16 hours.

-

Filter the by-product, manganese dioxide, from the reaction mixture.

-

Adjust the pH of the filtrate to 0.5 using concentrated hydrochloric acid.

-

Filter the resulting by-product, 3,5-pyridinedicarboxylic acid.

-

Adjust the pH of the remaining filtrate to 3.0 with concentrated hydrochloric acid to precipitate the crude product.

-

Collect the crude product by centrifugation.

-

For purification, dissolve the crude product in ethanol at 80°C, perform a hot filtration, and then cool the filtrate to 0-5°C with stirring for 2 hours to induce crystallization.

-

Collect the purified product by centrifugation and dry at 65°C for 8.5 hours.

This process yields 5-Methylnicotinic acid with a purity of 99.5%.[3]

Biological Activity and Applications

There is a lack of specific data on the biological activity of 2-Methoxy-5-methylnicotinic acid in the public domain. However, nicotinic acid derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. Research on related nicotinic acid derivatives has indicated potential antimicrobial, anti-inflammatory, and anticancer effects.[2][4] For instance, some derivatives are investigated as enzyme inhibitors, such as for dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive and anti-proliferative drugs.[2]

Given its structure, 2-Methoxy-5-methylnicotinic acid serves as a valuable building block for synthesizing novel compounds with potential therapeutic properties.[2]

Signaling Pathways

Due to the absence of research on the biological effects of 2-Methoxy-5-methylnicotinic acid, there are no established signaling pathways associated with this compound.

The following diagram illustrates a hypothetical logical relationship for the application of this compound in drug discovery, based on the general role of nicotinic acid derivatives.

Conclusion

2-Methoxy-5-methylnicotinic acid (CAS: 1227594-72-0) is a chemical intermediate with potential applications in synthetic and medicinal chemistry. While in-depth technical data, including biological activity and specific experimental protocols, are not widely available, its structural features suggest its utility as a building block for the synthesis of more complex molecules. Further research is required to elucidate its specific properties and potential applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-5-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-5-methylnicotinic acid (CAS No. 1227594-72-0) is a substituted pyridine carboxylic acid derivative with potential applications in medicinal chemistry and organic synthesis. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This technical guide provides a summary of the known identifiers for 2-Methoxy-5-methylnicotinic acid. Due to the limited availability of experimental data for this specific compound, this guide presents a comprehensive overview of the standard experimental protocols for determining key physicochemical parameters, including melting point, solubility, pKa, and logP. Furthermore, to provide a valuable point of reference, this guide includes a compilation of experimental data for the closely related structural analogs, 2-methoxynicotinic acid and 5-methylnicotinic acid.

Introduction

Substituted nicotinic acid derivatives are a class of compounds of significant interest in the pharmaceutical industry due to their diverse biological activities.[1] The introduction of substituents, such as methoxy and methyl groups, onto the pyridine ring can significantly influence the molecule's physicochemical properties, thereby affecting its pharmacokinetic and pharmacodynamic profile. 2-Methoxy-5-methylnicotinic acid is a versatile intermediate in organic synthesis, offering multiple reaction sites for the construction of more complex molecules.[1] This guide serves as a foundational resource for researchers working with this compound, providing the necessary theoretical and methodological framework for its physicochemical characterization.

Compound Identification

A clear identification of a chemical entity is the first step in any scientific investigation. The following table summarizes the key identifiers for 2-Methoxy-5-methylnicotinic acid.

| Identifier | Value |

| Systematic Name | 2-methoxy-5-methylpyridine-3-carboxylic acid |

| CAS Number | 1227594-72-0 |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

Physicochemical Properties of Structural Analogs

In the absence of experimental data for 2-Methoxy-5-methylnicotinic acid, the properties of its structural analogs, 2-methoxynicotinic acid and 5-methylnicotinic acid, can provide valuable insights into its expected physicochemical behavior. The following tables summarize the available experimental data for these compounds.

Table 1: Physicochemical Properties of 2-Methoxynicotinic Acid (CAS: 16498-81-0)

| Property | Value | Source(s) |

| Melting Point | 144-152 °C | [1][2][3][4][5][6] |

| Boiling Point | 285.5±20.0 °C (Predicted) | [3] |

| 78 °C at 0.1 torr | [2] | |

| pKa | 3.36±0.10 (Predicted) | [3] |

| Solubility | Low in water; Soluble in methanol, ethanol, and ether | [3] |

Table 2: Physicochemical Properties of 5-Methylnicotinic Acid (CAS: 3222-49-9)

| Property | Value | Source(s) |

| Melting Point | 207-220 °C | [7][8][9][10][11][12] |

| Boiling Point | 303.9±22.0 °C (Predicted) | [10][11] |

| Solubility | Sparingly soluble (0.083 g/L at 25°C) | [7][8][10][13][14] |

| pKa | 2.27±0.10 (Predicted) | [13][14] |

| LogP | 1.23 | [13] |

Experimental Protocols for Physicochemical Property Determination

This section details the standard experimental methodologies for determining the core physicochemical properties of organic compounds like 2-Methoxy-5-methylnicotinic acid.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating bath (e.g., oil bath) or a melting point apparatus.

-

Heating: The sample is heated slowly and steadily.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded as the melting point range.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

-

Equilibrium Saturation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, buffer of a specific pH) in a flask.

-

Agitation: The flask is sealed and agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The pKa is a measure of the acidity of a compound. For a substituted nicotinic acid, the pKa of the carboxylic acid group and the pyridinium ion are of interest.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent if the compound has low aqueous solubility.

-

Titration Setup: A pH electrode is immersed in the solution, which is stirred continuously. The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

References

- 1. 2-Methoxynicotinic acid | 16498-81-0 [chemicalbook.com]

- 2. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrixscientific.com]

- 3. chembk.com [chembk.com]

- 4. 2-Methoxynicotinic acid CAS#: 16498-81-0 [m.chemicalbook.com]

- 5. 16498-81-0 2-Methoxynicotinic acid AKSci J52972 [aksci.com]

- 6. 2-Methoxynicotinic acid, 98% | Fisher Scientific [fishersci.ca]

- 7. Page loading... [wap.guidechem.com]

- 8. 5-Methylnicotinic acid, 97% | Fisher Scientific [fishersci.ca]

- 9. chemimpex.com [chemimpex.com]

- 10. chembk.com [chembk.com]

- 11. 5-Methylnicotinic acid 3222-49-9 [mingyuanchemical.com]

- 12. 5-Methylnicotinic acid | 3222-49-9 | FM01739 | Biosynth [biosynth.com]

- 13. 5-Methylnicotinic acid | 3222-49-9 [chemicalbook.com]

- 14. 3222-49-9 | CAS DataBase [m.chemicalbook.com]

Elucidation of the Molecular Structure: A Technical Guide to 2-Methoxy-5-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Methoxy-5-methylnicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug development. While specific experimental data for this compound is not widely available in the public domain, this document outlines the standard analytical methodologies and expected results that would be employed for its structural confirmation and characterization.

Compound Identification and Properties

2-Methoxy-5-methylnicotinic acid, also known as 2-methoxy-5-methyl-3-pyridinecarboxylic acid, is a heterocyclic compound with potential applications as a building block in the synthesis of more complex molecules.[1] Its fundamental properties are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 1227594-72-0 | [2] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [2] |

| IUPAC Name | 2-methoxy-5-methylpyridine-3-carboxylic acid | [1] |

Methodologies for Structure Elucidation

The definitive structure of an organic molecule like 2-Methoxy-5-methylnicotinic acid is determined through a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol (Hypothetical): A sample of 2-Methoxy-5-methylnicotinic acid (5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H NMR and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 400 MHz or higher.

Expected ¹H NMR Spectral Data: Based on the known structure, the proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:

-

A singlet for the methyl protons (-CH₃).

-

A singlet for the methoxy protons (-OCH₃).

-

Two distinct signals in the aromatic region for the two protons on the pyridine ring.

-

A broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would reveal eight distinct signals, corresponding to each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring, the methoxy carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (Hypothetical): An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

Expected IR Spectral Data: The IR spectrum of 2-Methoxy-5-methylnicotinic acid would be expected to exhibit characteristic absorption bands:

-

A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).

-

C-H stretching vibrations from the aromatic ring and the methyl/methoxy groups (around 2850-3100 cm⁻¹).

-

C=C and C=N stretching vibrations from the pyridine ring (in the 1400-1600 cm⁻¹ region).

-

C-O stretching vibrations from the methoxy group and the carboxylic acid (in the 1000-1300 cm⁻¹ region).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol (Hypothetical): A high-resolution mass spectrum would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This would provide a highly accurate mass measurement.

Expected Mass Spectrometry Data: The mass spectrum would be expected to show a prominent molecular ion peak (or a protonated molecule [M+H]⁺ in ESI) corresponding to the molecular weight of the compound (167.16 g/mol ). Analysis of the fragmentation pattern could further confirm the presence of key structural motifs.

Synthesis Pathway

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel chemical entity follows a logical progression of experiments and data analysis. The following diagram illustrates a typical workflow.

Caption: Logical workflow for the synthesis and structure elucidation of a chemical compound.

This guide provides a foundational understanding of the structural characteristics and the analytical methodologies required for the comprehensive elucidation of 2-Methoxy-5-methylnicotinic acid. For definitive characterization, the acquisition and interpretation of the experimental data outlined herein are essential.

References

An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methoxy-5-methylnicotinic acid, a valuable building block in medicinal chemistry and drug development.[1] The document outlines two primary synthetic routes starting from commercially available 3,5-lutidine. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are presented to aid researchers in the practical application of these methodologies.

Introduction

2-Methoxy-5-methylnicotinic acid, with the systematic name 2-methoxy-5-methylpyridine-3-carboxylic acid, is a substituted nicotinic acid derivative.[1] Nicotinic acid and its derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and their utility as versatile intermediates in the synthesis of more complex molecules.[1] The functional groups present on the 2-Methoxy-5-methylnicotinic acid scaffold, including the carboxylic acid, methoxy, and methyl groups, offer multiple sites for chemical modification, enabling the creation of a diverse library of compounds with potential therapeutic applications.[1]

Synthetic Pathways

Two plausible synthetic routes for the preparation of 2-Methoxy-5-methylnicotinic acid are detailed below. Both routes commence with the oxidation of 3,5-lutidine to form 5-methylnicotinic acid.

Route 1: Via Chlorination and Methoxylation

This route involves the initial formation of 5-methylnicotinic acid, followed by chlorination at the 2-position and subsequent methoxylation to yield the final product.

Route 2: Via Hydroxylation and Methylation

This alternative pathway proceeds through the formation of 2-hydroxy-5-methylnicotinic acid, which is then methylated to afford 2-Methoxy-5-methylnicotinic acid.

Experimental Workflow

The overall workflow for the synthesis of 2-Methoxy-5-methylnicotinic acid via Route 1 is depicted below.

Caption: Synthetic workflow for 2-Methoxy-5-methylnicotinic acid (Route 1).

Experimental Protocols

Step 1: Synthesis of 5-Methylnicotinic Acid

Reaction: Oxidation of 3,5-lutidine.

Procedure: In a 2000L enamel reaction still, 1200L of running water is added, followed by 120kg of 3,5-lutidine. The mixture is stirred, and the temperature is maintained between 25-35°C. Over a period of 4.5 hours, 300kg of potassium permanganate is added. The reaction mixture is then incubated at 30°C for 16 hours.[2] The by-product, manganese dioxide, is filtered off, and the filtrate is adjusted to a pH of 0.5 with concentrated hydrochloric acid.[2] The mixture is centrifuged to filter out the by-product 3,5-pyridinedicarboxylic acid. The pH of the filtrate is then adjusted to 3.0 with concentrated hydrochloric acid, and the crude product is collected by centrifugation. The crude product is dissolved in 1200L of ethanol at 80°C, hot filtered, and the filtrate is cooled to 0-5°C with stirring for 2 hours. The purified product is collected by centrifugation and dried at 65°C for 8.5 hours.[2]

Step 2: Synthesis of Methyl 2-chloro-5-methylnicotinate

Reaction: Esterification and subsequent chlorination of 5-methylnicotinic acid.

Procedure: Esterification: To a solution of 5-methylnicotinic acid in methanol, a catalytic amount of sulfuric acid is added. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product, methyl 5-methylnicotinate, is extracted with an organic solvent, dried, and concentrated.

Chlorination: (This is a proposed protocol based on analogous reactions) To the methyl 5-methylnicotinate, phosphorus oxychloride (POCl₃) is added, and the mixture is heated. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto ice and neutralized with a base to precipitate the crude product. The crude methyl 2-chloro-5-methylnicotinate is then purified by recrystallization or column chromatography.

Step 3: Synthesis of 2-Methoxy-5-methylnicotinic acid methyl ester

Reaction: Nucleophilic substitution of the chloro group with a methoxy group.

Procedure: (This is a proposed protocol based on the Williamson ether synthesis) Methyl 2-chloro-5-methylnicotinate is dissolved in anhydrous methanol. Sodium methoxide is added portion-wise at room temperature. The reaction mixture is then heated to reflux and monitored by TLC.[3][4] Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 2-methoxy-5-methylnicotinic acid methyl ester, which can be purified by column chromatography.

Step 4: Synthesis of 2-Methoxy-5-methylnicotinic Acid

Reaction: Hydrolysis of the methyl ester.

Procedure: An aqueous solution of sodium hydroxide is added to a solution of 2-methoxy-5-methylnicotinic acid methyl ester in methanol at a temperature not exceeding 30°C. The mixture is stirred at room temperature for 1.5 hours.[5] The solvent is then evaporated. The residue is diluted with water and acidified to a pH of 2 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried to yield 2-Methoxy-5-methylnicotinic acid.[5]

Quantitative Data

| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| 5-Methylnicotinic Acid | C₇H₇NO₂ | 137.14 | 59.4 | >99.5 |

| Methyl 2-chloro-5-methylnicotinate | C₈H₈ClNO₂ | 185.61 | N/A | N/A |

| 2-Methoxy-5-methylnicotinic acid methyl ester | C₉H₁₁NO₃ | 181.19 | N/A | >95 |

| 2-Methoxy-5-methylnicotinic Acid | C₈H₉NO₃ | 167.16 | N/A | >99 |

Note: "N/A" indicates that specific data for this step was not available in the searched literature; yields and purities will be dependent on the specific reaction conditions and purification methods employed.

Spectroscopic Data (Predicted)

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the pyridine ring, a singlet for the methyl group, a singlet for the methoxy group, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the pyridine ring carbons, the methyl carbon, the methoxy carbon, and the carboxylic acid carbonyl carbon. |

| IR (cm⁻¹) | A broad O-H stretch for the carboxylic acid, C-H stretches for the aromatic and methyl groups, a C=O stretch for the carboxylic acid, and C=C and C=N stretches for the pyridine ring. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of 167.16 g/mol . |

Signaling Pathways and Logical Relationships

The synthesis of 2-Methoxy-5-methylnicotinic acid follows a logical progression of functional group transformations. The key relationships between the steps are outlined in the diagram below.

Caption: Logical relationships between the key synthetic steps.

References

- 1. 2-Methoxy-5-methylnicotinic Acid|Research Chemical [benchchem.com]

- 2. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Williamson_ether_synthesis [chemeurope.com]

- 5. prepchem.com [prepchem.com]

Navigating the Acquisition and Application of 2-Methoxy-5-methylnicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-methylnicotinic acid, with the CAS number 1227594-72-0, is a substituted pyridine carboxylic acid derivative.[1] As a member of the nicotinic acid class of compounds, it holds potential as a versatile building block in organic synthesis and medicinal chemistry.[1] The strategic placement of the methoxy and methyl groups on the pyridine ring, along with the carboxylic acid functionality, offers multiple sites for chemical modification, enabling the synthesis of more complex molecules with potential therapeutic applications.[1] Nicotinic acid derivatives have a well-established history in drug discovery, with known activities ranging from antimicrobial to anticancer effects.[1] This technical guide provides a comprehensive overview of the suppliers of 2-Methoxy-5-methylnicotinic acid, a plausible synthetic route, and its potential biological significance based on its structural class.

Commercial Availability of 2-Methoxy-5-methylnicotinic Acid

A variety of chemical suppliers offer 2-Methoxy-5-methylnicotinic acid, typically for research and development purposes. The purity and available quantities can vary between suppliers. Below is a comparative table summarizing the offerings from several vendors.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) | Price per Gram (USD) |

| Apollo Scientific | 1227594-72-0 | 99% | 100mg, 250mg, 1g, 5g | ~ | ~ |

| Chemcia Scientific | 351410-41-8 (Methyl Ester) | 95% | 1g, 5g | $350, $1050 | $350, $210 |

| Leyan Reagents | 1227594-72-0 | 96% | Not Specified | Not Specified | Not Specified |

| Moldb | 1227594-72-0 | 97% | Not Specified | Not Specified | Not Specified |

| Chem-Impex | 1227594-72-0 | >95% | Not Specified | Not Specified | Not Specified |

| AstaTech, Inc. (via Merck) | 1227594-72-0 | Not Specified | Not Specified | Not Specified | Not Specified |

| ChemScene LLC (via Merck) | 1227594-72-0 | Not Specified | Not Specified | Not Specified | Not Specified |

Note: Prices are approximate and subject to change. Currency conversions are based on rates at the time of writing. It is important to note that Chemcia Scientific lists the methyl ester of the target compound.[2]

Synthesis and Experimental Protocols

Proposed Synthesis of 2-Methoxy-5-methylnicotinic Acid

A feasible approach to synthesize 2-Methoxy-5-methylnicotinic acid could start from a suitable precursor like 2-methoxy-5-methylpyridine. The synthesis would likely involve the introduction of a carboxylic acid group at the 3-position of the pyridine ring. Given the electronic properties of the substituents, direct carboxylation might be challenging. A more controlled approach would be to introduce a group that can be subsequently converted to a carboxylic acid, such as a formyl group or a cyano group, followed by oxidation or hydrolysis, respectively.

Alternatively, a route involving the construction of the substituted pyridine ring is also possible.

Below is a DOT script for a generalized workflow for the chemical synthesis and purification of a nicotinic acid derivative, which would be applicable to the synthesis of 2-Methoxy-5-methylnicotinic acid.

Caption: Generalized workflow for chemical synthesis.

Key Experimental Considerations:

-

Reaction Conditions: The choice of oxidizing or hydrolyzing agents, solvent, temperature, and reaction time are critical parameters that would need to be optimized to maximize the yield and purity of the final product.

-

Purification: Due to the presence of a carboxylic acid group, purification might involve acid-base extraction to separate the product from neutral or basic impurities. Recrystallization from a suitable solvent system would likely be the final step to obtain a highly pure product.

-

Analytical Characterization: The identity and purity of the synthesized 2-Methoxy-5-methylnicotinic acid would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Biological Activity and Signaling Pathways

The specific biological activity and signaling pathway of 2-Methoxy-5-methylnicotinic acid have not been extensively characterized in publicly available literature. However, based on its structural similarity to nicotinic acid (Niacin, Vitamin B3) and other nicotinic acid derivatives, we can infer its potential biological targets and mechanisms of action.

Nicotinic acid is known to exert its lipid-lowering effects primarily through the activation of the G-protein coupled receptor, GPR109A (also known as HM74A or the nicotinic acid receptor). This receptor is highly expressed in adipocytes and immune cells.

Below is a DOT script illustrating the probable signaling pathway for a nicotinic acid derivative acting on the GPR109A receptor.

Caption: Inferred GPR109A signaling pathway.

Mechanism of Action:

-

Receptor Binding: 2-Methoxy-5-methylnicotinic acid, as a ligand, would likely bind to and activate the GPR109A receptor on the surface of adipocytes.

-

G-protein Activation: This binding would activate the inhibitory G-protein, Gi.

-

Inhibition of Adenylyl Cyclase: The activated Gi protein would then inhibit the enzyme adenylyl cyclase.

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Reduced PKA Activity: Lower cAMP levels result in reduced activation of Protein Kinase A (PKA).

-

Decreased Lipolysis: PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides. Reduced PKA activity would, therefore, lead to decreased lipolysis.

-

Lower Free Fatty Acid Release: The overall effect would be a reduction in the release of free fatty acids (FFAs) from adipose tissue into the bloodstream.

-

Impact on Liver Metabolism: A lower flux of FFAs to the liver would result in reduced synthesis of triglycerides and, consequently, decreased production and secretion of very-low-density lipoprotein (VLDL).

It is important to emphasize that this proposed mechanism is based on the well-established action of nicotinic acid. The specific affinity of 2-Methoxy-5-methylnicotinic acid for GPR109A and its potency in activating this pathway would require experimental validation.

Conclusion

2-Methoxy-5-methylnicotinic acid is a readily available chemical intermediate with significant potential for applications in drug discovery and development. While specific experimental data on its synthesis and biological activity are limited, its structural similarity to other nicotinic acid derivatives provides a strong basis for proposing its synthetic route and likely mechanism of action through the GPR109A signaling pathway. For researchers and scientists working in this area, this guide offers a foundational understanding of this compound, from its procurement to its potential therapeutic relevance. Further investigation is warranted to fully elucidate the specific properties and applications of this promising molecule.

References

Spectroscopic Profile of 2-Methoxy-5-methylnicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Methoxy-5-methylnicotinic acid (CAS No. 1227594-72-0), a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its structural features and comparison with related nicotinic acid derivatives. The information herein serves as a valuable resource for the characterization and identification of 2-Methoxy-5-methylnicotinic acid.

Chemical Structure and Properties

-

Systematic Name: 2-Methoxy-5-methylpyridine-3-carboxylic acid

-

Molecular Formula: C₈H₉NO₃

-

Molecular Weight: 167.16 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Methoxy-5-methylnicotinic acid. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 - 8.3 | d | 1H | H-6 (Aromatic) |

| ~7.9 - 8.1 | d | 1H | H-4 (Aromatic) |

| ~4.0 | s | 3H | OCH₃ (Methoxy) |

| ~2.4 | s | 3H | CH₃ (Methyl) |

| ~11.0 - 13.0 | br s | 1H | COOH (Carboxylic Acid) |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | C=O (Carboxylic Acid) |

| ~160 - 165 | C-2 (C-OCH₃) |

| ~145 - 150 | C-6 |

| ~135 - 140 | C-4 |

| ~125 - 130 | C-5 (C-CH₃) |

| ~110 - 115 | C-3 (C-COOH) |

| ~53 - 56 | OCH₃ (Methoxy) |

| ~18 - 22 | CH₃ (Methyl) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~3000-3100 | Medium | C-H stretch (Aromatic) |

| ~2950-3000 | Medium | C-H stretch (Methyl/Methoxy) |

| ~1700-1730 | Strong | C=O stretch (Carboxylic acid) |

| ~1580-1610 | Medium-Strong | C=C and C=N stretch (Pyridine ring) |

| ~1450-1480 | Medium | C-H bend (Methyl) |

| ~1250-1300 | Strong | C-O stretch (Aryl ether) |

| ~1020-1050 | Medium | C-O stretch (Methoxy) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 167 | [M]⁺ (Molecular ion) |

| 152 | [M - CH₃]⁺ |

| 150 | [M - OH]⁺ |

| 122 | [M - COOH]⁺ |

| 108 | [M - COOH - CH₂]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are standard for the analysis of solid organic compounds like 2-Methoxy-5-methylnicotinic acid.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-Methoxy-5-methylnicotinic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024 or more scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is typically collected in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Data Acquisition (ESI):

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Typical mass range: m/z 50-500.

-

-

Data Acquisition (EI):

-

Introduce the sample via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Use a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a similar mass range.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of 2-Methoxy-5-methylnicotinic acid.

Caption: Workflow for Spectroscopic Analysis.

The Multifaceted Biological Activities of Substituted Nicotinic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted nicotinic acids, derivatives of niacin (Vitamin B3), represent a versatile class of compounds with a broad spectrum of biological activities. Beyond the well-established lipid-modifying effects of nicotinic acid, structural modifications to the pyridine ring have yielded derivatives with potent vasodilatory, antimicrobial, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the biological activities of substituted nicotinic acids, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Vasodilatory and Vasorelaxant Activities

Substituted nicotinic acids have been extensively investigated for their effects on vascular tone. The vasodilatory properties are crucial for their therapeutic applications in conditions such as hypertension and for mitigating the flushing side effect associated with high-dose niacin therapy.

Quantitative Data on Vasodilatory Effects

The vasorelaxant potency of various substituted nicotinic acids has been evaluated in ex vivo and in vivo models. The following table summarizes key quantitative data.

| Compound | Experimental Model | Vasoconstrictor Agent | Potency (ED50) | Efficacy (Rmax/Effect) | Citation(s) |

| 2-(1-adamantylthio)nicotinic acid | Isolated rat thoracic aorta rings | Phenylephrine | 21.3 nM | 78.7% relaxation | [1] |

| 2-(1-adamantylthio)nicotinamide | Isolated rat thoracic aorta rings | Phenylephrine | Not Reported | 77.7% relaxation | [1] |

| 2-(1-adamantylthio)nicotinonitrile | Isolated rat thoracic aorta rings | Phenylephrine | Not Reported | 71.6% relaxation | [1] |

| Nicorandil | Anesthetized dogs | Not applicable (in vivo) | 25 µg/kg/min (i.v. infusion) | Significant improvement in myocardial segment shortening after ischemia | [2] |

| N-(2-hydroxyethyl) nicotinamide nitrate (SG-75) | Anesthetized dogs | Not applicable (in vivo) | 0.003-1 mg (intra-arterial) | Dose-dependent increase in coronary, renal, mesenteric, and femoral blood flow | [2] |

| Nicotinic Acid | Human forearm blood flow | Not applicable (in vivo) | 1 g (per os) | Four-fold increase in forearm blood flow |

Experimental Protocol: Ex Vivo Vasodilation Assay Using Isolated Aortic Rings

This protocol outlines the methodology for assessing the vasorelaxant effects of substituted nicotinic acids on isolated rat thoracic aorta rings pre-contracted with phenylephrine.[1][2]

1. Aorta Preparation:

-

Euthanize male Wistar rats and excise the thoracic aorta in Krebs-Henseleit solution.

-

Clean the aorta of adipose and connective tissues and cut it into 2-3 mm wide rings.

2. Mounting and Equilibration:

-

Mount the aortic rings in 10 mL organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O2 and 5% CO2.

-

Equilibrate the rings for 60 minutes under a resting tension of 1.5 g.

3. Contraction and Relaxation Measurement:

-

Induce contraction with 1 µM phenylephrine.

-

Once a stable contraction is achieved, add cumulative concentrations of the test compounds.

-

Record isometric tension changes using a force-displacement transducer.

-

Express vasorelaxation as a percentage of the phenylephrine-induced contraction.

4. Data Analysis:

-

Construct cumulative concentration-response curves.

-

Determine the maximal relaxation (Rmax) and the concentration producing 50% of the maximal response (ED50).

Signaling Pathway of Nicotinic Acid-Induced Vasodilation

The primary mechanism of vasodilation for many nicotinic acid derivatives involves the activation of the G protein-coupled receptor 109A (GPR109A) on endothelial cells. This initiates a signaling cascade leading to the production of vasodilatory prostaglandins and nitric oxide.

References

An In-depth Technical Guide to 2-Methoxy-5-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-methylnicotinic acid, systematically known as 2-methoxy-5-methylpyridine-3-carboxylic acid, is a substituted pyridine derivative.[1] While extensive peer-reviewed literature detailing the specific biological activity and synthesis of this particular compound is limited, its structural features suggest its primary role as a versatile chemical intermediate and building block in the fields of organic synthesis and medicinal chemistry.[1]

The nicotinic acid scaffold is of significant interest in drug discovery, with various derivatives being explored for a range of therapeutic applications.[1] This guide provides a comprehensive overview of 2-Methoxy-5-methylnicotinic acid, including its chemical properties, a proposed synthesis protocol based on related compounds, and an exploration of the potential biological activities of the broader class of substituted nicotinic acids. The information presented herein is intended to serve as a valuable resource for researchers utilizing this compound in their work.

Chemical and Physical Properties

The fundamental chemical and physical properties of 2-Methoxy-5-methylnicotinic acid are summarized in the table below. These identifiers are crucial for accurate sourcing and characterization of the compound.

| Identifier | Value |

| Systematic Name | 2-methoxy-5-methylpyridine-3-carboxylic acid[1] |

| CAS Number | 1227594-72-0[1][2][3] |

| Molecular Formula | C₈H₉NO₃[1] |

| Molecular Weight | 167.16 g/mol [1][2] |

| Purity (Typical) | 99%[3] |

Synthesis of 2-Methoxy-5-methylnicotinic Acid

Proposed Synthetic Pathway

The proposed synthesis involves the preparation of a methyl nicotinate precursor, followed by hydrolysis to yield the final carboxylic acid. This approach is based on established chemical transformations for similar pyridine derivatives.

Caption: Proposed synthetic pathway for 2-Methoxy-5-methylnicotinic acid.

Experimental Protocols

Step 1: Synthesis of a Related Nicotinate Ester (Example Protocol)

While a direct protocol for methyl 2-methoxy-5-methylnicotinate is unavailable, the following protocol for a structurally similar compound, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, illustrates the general principles of forming substituted nicotinate esters.[4]

Materials:

-

2,6-dichloro-3-trifluoromethylpyridine

-

N-benzylmethylamine

-

Sodium methoxide

-

Methanol

Procedure:

-

Amination: React 2,6-dichloro-3-trifluoromethylpyridine with N-benzylmethylamine. This reaction demonstrates regioselectivity, with the amine preferentially substituting at the 6-position of the pyridine ring.[4]

-

Methoxylation and Esterification: Treat the resulting 2-methoxy-6-methylamino-3-trifluoropyridine with a large excess of sodium methoxide. This step achieves both the conversion of the trifluoromethyl group into a methoxycarbonyl group and the introduction of the methoxy group at the 2-position.[4]

-

Hydrolysis (to the ester): Subsequent acid hydrolysis yields the methyl 2-methoxy-6-methylaminopyridine-3-carboxylate.[4]

Step 2: Hydrolysis of Methyl Nicotinate to Nicotinic Acid (General Protocol)

This protocol describes a general method for the hydrolysis of a methyl nicotinate ester to its corresponding carboxylic acid, which is a common and high-yielding transformation.

Materials:

-

Methyl 2-methoxy-5-methylnicotinate (hypothetical product from an earlier step)

-

Lithium hydroxide (LiOH)

-

Water

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

Dissolution: In a round-bottomed flask equipped with a magnetic stirrer, dissolve the methyl 2-methoxy-5-methylnicotinate in a suitable solvent mixture, such as water and a co-solvent like THF or methanol if needed for solubility.

-

Hydrolysis: Add an aqueous solution of lithium hydroxide (typically 1 to 1.5 equivalents) to the ester solution. Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a co-solvent was used, remove it under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 by the dropwise addition of hydrochloric acid. A precipitate of the carboxylic acid should form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield 2-Methoxy-5-methylnicotinic acid.

Potential Biological Activity and Applications

While no specific biological data for 2-Methoxy-5-methylnicotinic acid has been identified, the broader class of substituted nicotinic acids is an active area of research, particularly as enzyme inhibitors.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Nicotinic acid derivatives are being investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1]

Mechanism of Action: DHODH catalyzes the conversion of dihydroorotate to orotate, a critical step for the production of pyrimidine nucleotides (uridine and cytidine), which are essential for DNA and RNA synthesis.[5][6] By inhibiting DHODH, these compounds can deplete the pyrimidine pool, thereby impeding cell proliferation and growth.[5][6] This mechanism is particularly effective against rapidly dividing cells, such as cancer cells or activated immune cells, which have a high demand for nucleotides.[6]

Therapeutic Potential:

-

Autoimmune Diseases: DHODH is a validated therapeutic target for autoimmune disorders like rheumatoid arthritis and multiple sclerosis.[5] By inhibiting the proliferation of activated immune cells, DHODH inhibitors can suppress the inflammatory response.[5]

-

Cancer: The anti-proliferative effects of DHODH inhibition are being explored for cancer therapy.[5][6] Some DHODH inhibitors have been shown to induce cell cycle arrest and differentiation in cancer cells, such as in acute myeloid leukemia (AML).[6]

-

Antiviral Activity: The inhibition of DHODH can also hinder viral replication by limiting the availability of nucleosides required for viral nucleic acid synthesis, suggesting a potential for broad-spectrum antiviral applications.[5]

Caption: Role of DHODH in pyrimidine synthesis and its inhibition.

Spectroscopic Data

No experimental spectroscopic data for 2-Methoxy-5-methylnicotinic acid was found in the searched literature. The following table provides expected spectroscopic characteristics based on the molecule's structure and data from analogous compounds.

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic protons on the pyridine ring. - Singlet for the methoxy (-OCH₃) group protons (around 3.8-4.0 ppm). - Singlet for the methyl (-CH₃) group protons (around 2.2-2.5 ppm). - A broad singlet for the carboxylic acid (-COOH) proton (highly variable, >10 ppm). |

| ¹³C NMR | - Resonances for the aromatic carbons of the pyridine ring. - A resonance for the carboxylic acid carbonyl carbon (around 165-175 ppm). - A resonance for the methoxy carbon (around 55-60 ppm). - A resonance for the methyl carbon (around 15-20 ppm). |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹). - A strong C=O stretch from the carboxylic acid (around 1700-1730 cm⁻¹). - C-O stretching vibrations for the methoxy group. - C=C and C=N stretching vibrations from the pyridine ring. |

Safety and Handling

Safety data sheets (SDS) for 2-Methoxy-5-methylnicotinic acid are not widely available. The following information is based on the safety profiles of structurally related nicotinic acid derivatives.[2][4][7]

Hazard Identification

Based on related compounds, 2-Methoxy-5-methylnicotinic acid may be classified with the following hazards:

-

Skin Irritation: May cause skin irritation upon contact.[2]

-

Eye Irritation: May cause serious eye irritation.[2]

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[2]

-

Harmful if Swallowed: Some related compounds are classified as harmful if ingested.

Recommended Handling Procedures

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[3][4]

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.

-

Spills: In case of a spill, avoid generating dust. Sweep up the solid material, place it in a suitable container for disposal, and clean the area.[3]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4]

-

Keep away from incompatible materials such as strong oxidizing agents.[3]

This guide provides a comprehensive overview based on the currently available information. Researchers should always consult the latest safety data and literature before commencing any experimental work.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. ICSC 1702 - NICOTINIC ACID [inchem.org]

- 7. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide on the Core Aspects of 2-Methoxy-5-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-methylnicotinic acid, systematically known as 2-methoxy-5-methylpyridine-3-carboxylic acid, is a substituted pyridine derivative belonging to the class of nicotinic acids.[1] Its chemical structure, featuring a pyridine ring with a carboxylic acid group at the 3-position, a methoxy group at the 2-position, and a methyl group at the 5-position, makes it a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. The strategic placement of these functional groups offers multiple sites for chemical modification, rendering it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1] While the specific discovery and detailed historical narrative of 2-Methoxy-5-methylnicotinic acid are not extensively documented in readily available literature, its importance lies in its role as a key intermediate in the development of novel chemical entities.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of 2-Methoxy-5-methylnicotinic acid is provided in the table below.

| Identifier | Value |

| Systematic Name | 2-methoxy-5-methylpyridine-3-carboxylic acid |

| CAS Number | 1227594-72-0 |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

Table 1: Key Identifiers for 2-Methoxy-5-methylnicotinic acid.[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the initial synthesis of 2-Methoxy-5-methylnicotinic acid is not prominently described in the surveyed literature, its synthesis can be inferred from established methods for preparing substituted nicotinic acids. The synthesis would likely involve the construction of the substituted pyridine ring followed by functional group manipulations.

For illustrative purposes, a generalized synthetic workflow for a related compound, methyl 2-methoxy-5-nitronicotinate, is presented here, as it employs common reactions in pyridine chemistry that could be adapted for the synthesis of 2-Methoxy-5-methylnicotinic acid.

Example Experimental Protocol: Two-Step Synthesis of Methyl 2-methoxy-5-nitronicotinate

This protocol describes the nitration of 6-methoxynicotinic acid followed by Fischer esterification.

Step 1: Nitration of 6-methoxynicotinic acid

-

In a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 300 mL of concentrated sulfuric acid.

-

Cool the flask to 0-5 °C in an ice-salt bath.

-

Slowly add 153 g (1.0 mol) of 6-methoxynicotinic acid to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Once the 6-methoxynicotinic acid has dissolved, begin the dropwise addition of 75 mL of concentrated nitric acid, maintaining the internal temperature between 5-10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto 1.5 kg of crushed ice with vigorous stirring to precipitate the product.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Filter the solid product using a Büchner funnel and wash with cold deionized water until the washings are neutral to pH paper.

Step 2: Fischer Esterification of 6-methoxy-5-nitronicotinic acid

-

To a 2 L, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 178 g (0.9 mol) of the 6-methoxy-5-nitronicotinic acid obtained from Step 1 and 700 mL of methanol.

-

Slowly and carefully add 18 mL of concentrated sulfuric acid to the stirred suspension.

-

Heat the mixture to reflux and maintain for 8-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of methanol by approximately half using a rotary evaporator.

-

Neutralize the remaining solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A solid precipitate will form.

-

Stir the mixture for 30 minutes in an ice bath.

-

Filter the solid product using a Büchner funnel and wash with cold deionized water.

-

Recrystallize the crude product from a minimal amount of hot methanol to obtain pure Methyl 2-methoxy-5-nitronicotinate.

-

Dry the purified product under vacuum at 40 °C.

Potential Biological Significance and Signaling Pathways

While specific biological activities for 2-Methoxy-5-methylnicotinic acid are not extensively detailed in the public domain, the broader class of nicotinic acid derivatives is of great interest in medicinal chemistry due to their presence in various biologically active compounds.[1] Research on related structures has revealed a range of activities, including antimicrobial and anticancer effects.[1]

One area of investigation for nicotinic acid derivatives is as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine biosynthesis pathway.[1] Inhibition of DHODH can have immunosuppressive and anti-proliferative effects, making it a target for the treatment of autoimmune diseases and cancer.

The structural framework of 2-Methoxy-5-methylnicotinic acid makes it a valuable precursor for creating libraries of compounds for high-throughput screening to identify novel therapeutic agents.

Conclusion and Future Directions

2-Methoxy-5-methylnicotinic acid stands as a significant, albeit not widely publicized, chemical entity within the landscape of drug discovery and organic synthesis. Its value is primarily realized through its utility as a versatile intermediate for the creation of more elaborate molecular architectures. The lack of a detailed public history of its discovery underscores its role as a tool for chemists rather than a final product.

Future research efforts will likely continue to utilize 2-Methoxy-5-methylnicotinic acid and its analogs in the following areas:

-

Drug Discovery: As a scaffold for the synthesis of novel compounds targeting a range of biological pathways, including but not limited to those involved in inflammation, cancer, and infectious diseases.

-

Medicinal Chemistry: For structure-activity relationship (SAR) studies to optimize the therapeutic properties of lead compounds.

-

Materials Science: The functional groups present on the molecule could also lend themselves to applications in the development of new materials with specific chemical or physical properties.

The continued exploration of the synthetic utility and biological potential of 2-Methoxy-5-methylnicotinic acid and its derivatives is expected to contribute to advancements in both chemical synthesis and the development of new therapeutic agents.

References

Potential Research Applications of 2-Methoxy-5-methylnicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-methylnicotinic acid, a substituted pyridine carboxylic acid, is emerging as a versatile building block in medicinal chemistry. Its unique structural features, including a methoxy group at the 2-position and a methyl group at the 5-position of the pyridine ring, offer multiple sites for chemical modification. This allows for the synthesis of a diverse array of novel compounds with potential therapeutic applications. Research into nicotinic acid derivatives has revealed a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth overview of the potential research applications of 2-Methoxy-5-methylnicotinic acid, focusing on its role as a key intermediate in the synthesis of bioactive molecules.

Core Physicochemical Properties

A summary of the key identifiers and physicochemical properties of 2-Methoxy-5-methylnicotinic acid is provided below.

| Property | Value |

| Systematic Name | 2-methoxy-5-methylpyridine-3-carboxylic acid |

| CAS Number | 1227594-72-0 |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

Applications in the Synthesis of Bioactive Molecules

2-Methoxy-5-methylnicotinic acid has been utilized as a key starting material in the synthesis of novel modulators of G protein-coupled receptors (GPCRs) and enzyme inhibitors. These applications highlight its potential in the development of new therapeutics for a range of diseases.

Modulators of G-Protein Coupled Receptor 6 (GPR6)

Recent patent literature discloses the use of 2-Methoxy-5-methylnicotinic acid in the preparation of piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of GPR6.[1] GPR6 is an orphan GPCR primarily expressed in the brain, suggesting its involvement in neurological processes. The development of selective GPR6 modulators could have therapeutic potential in neurodegenerative and psychiatric disorders.

The general synthetic approach involves the coupling of 2-Methoxy-5-methylnicotinic acid with a suitable piperidinyl or piperazinyl amine derivative. This is typically achieved through amide bond formation, a fundamental reaction in medicinal chemistry.

Caption: Synthetic workflow for GPR6 modulators.

The following is a generalized protocol for the synthesis of a GPR6 modulator using 2-Methoxy-5-methylnicotinic acid, based on standard amide coupling procedures.

-

Dissolution: Dissolve 2-Methoxy-5-methylnicotinic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Activation: Add an amide coupling reagent such as HATU (1.1 eq) or a combination of EDCI (1.2 eq) and HOBt (1.2 eq), followed by a tertiary amine base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired piperidinyl or piperazinyl amine derivative (1.0 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired GPR6 modulator.

Inhibitors of Werner Syndrome RecQ DNA Helicase (WRN)

A recent patent application describes the synthesis of inhibitors of Werner Syndrome RecQ DNA Helicase (WRN), where 4-hydroxy-2-methoxy-5-methylnicotinic acid is a key intermediate.[2] WRN is a DNA helicase involved in DNA repair, and its inhibition is a promising strategy for the treatment of certain cancers, particularly those with microsatellite instability.[2]

The synthesis of the key intermediate involves the hydrolysis of a methyl ester precursor.

References

An In-depth Technical Guide to the Solubility of 2-Methoxy-5-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility of 2-Methoxy-5-methylnicotinic acid (CAS No: 1227594-72-0) in a range of common laboratory solvents. Due to a lack of publicly available experimental data for this specific compound, this document offers qualitative solubility predictions based on its chemical structure and the known solubility characteristics of its parent compound, nicotinic acid. Furthermore, this guide presents a detailed, standardized experimental protocol for the accurate determination of its solubility using the widely accepted shake-flask method. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who require an understanding of the physicochemical properties of this compound for formulation, synthesis, and analytical purposes.

Introduction

2-Methoxy-5-methylnicotinic acid, a derivative of nicotinic acid (vitamin B3), is a compound of interest in medicinal chemistry and organic synthesis. Its molecular structure, featuring a pyridine ring, a carboxylic acid group, a methoxy group, and a methyl group, suggests a nuanced solubility profile that is critical for its handling, formulation, and biological activity assessment. Understanding the solubility of this compound in various solvents is a fundamental prerequisite for its application in research and development.

This guide addresses the current information gap by providing a structured approach to understanding and determining the solubility of 2-Methoxy-5-methylnicotinic acid. While specific experimental solubility data is not currently available in the public domain, this document provides a robust framework for its prediction and experimental determination.

Predicted Solubility Profile

The solubility of 2-Methoxy-5-methylnicotinic acid is influenced by the interplay of its functional groups. The carboxylic acid group can engage in hydrogen bonding and ionization, which typically enhances solubility in polar and aqueous solvents. Conversely, the methyl group and the pyridine ring introduce a degree of lipophilicity, which may favor solubility in less polar organic solvents. The methoxy group has a mixed effect, with the oxygen atom capable of acting as a hydrogen bond acceptor while the methyl group contributes to lipophilicity.

Based on these structural features and the known solubility of nicotinic acid, a qualitative prediction of solubility in various solvents is presented in Table 1. It is important to note that these are predictions and should be confirmed by experimental determination.

Table 1: Predicted Solubility of 2-Methoxy-5-methylnicotinic Acid in Common Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble to Soluble | The carboxylic acid group can ionize, especially at neutral to alkaline pH, which would increase aqueous solubility. However, the methyl and methoxy groups increase lipophilicity compared to nicotinic acid, potentially limiting solubility. |

| Methanol | Polar Protic | Soluble | The alcohol can act as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid and methoxy groups. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is a good solvent for polar compounds containing hydrogen bonding groups. |

| Acetone | Polar Aprotic | Moderately Soluble | Acetone can act as a hydrogen bond acceptor for the carboxylic acid proton but lacks a donor group, which may limit its solvating power compared to alcohols. |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | The overall polarity of the molecule is likely too high for significant solubility in a nonpolar solvent like DCM. |

| Diethyl Ether | Nonpolar | Sparingly Soluble | Similar to DCM, the polarity of the compound will likely limit its solubility in diethyl ether. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful polar aprotic solvent capable of solvating a wide range of compounds, including those with carboxylic acid groups. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar to DMSO, DMF is a highly polar solvent that should readily dissolve the compound. |

| Hexane | Nonpolar | Insoluble | The high polarity of the carboxylic acid and the pyridine ring will make it virtually insoluble in nonpolar aliphatic hydrocarbons. |

| Toluene | Nonpolar (Aromatic) | Sparingly Soluble | The aromatic nature of toluene may provide some minor interaction with the pyridine ring, but the overall polarity difference is too great for significant solubility. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[1][2][3][4][5] The following protocol outlines the steps for determining the solubility of 2-Methoxy-5-methylnicotinic acid.

Materials

-

2-Methoxy-5-methylnicotinic acid (solid)

-

Selected solvents (e.g., those listed in Table 1)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-Methoxy-5-methylnicotinic acid to a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 2-Methoxy-5-methylnicotinic acid.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound.

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Data Analysis and Reporting

The solubility should be reported in standard units, such as mg/mL or mol/L, along with the temperature at which the measurement was conducted. It is recommended to perform the experiment in triplicate to ensure the reliability of the results and report the average solubility with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 2-Methoxy-5-methylnicotinic acid.

Conclusion

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. bioassaysys.com [bioassaysys.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

A Theoretical Investigation of 2-Methoxy-5-methylnicotinic Acid: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Methoxy-5-methylnicotinic acid, a substituted pyridine-3-carboxylic acid, represents a versatile scaffold in synthetic and medicinal chemistry.[1] The arrangement of its functional groups—a carboxylic acid, a methoxy group, and a methyl group on the pyridine ring—offers multiple sites for chemical modification, making it an attractive starting point for the development of novel molecular entities.[1] Nicotinic acid derivatives are known to exhibit a wide range of biological activities, and understanding the intrinsic molecular properties of this specific analogue is crucial for predicting its reactivity, intermolecular interactions, and potential as a pharmacophore.

Theoretical studies, particularly those employing quantum chemical calculations, provide a powerful, non-experimental means to elucidate molecular structure, stability, and reactivity. This whitepaper details a standard computational protocol for characterizing 2-Methoxy-5-methylnicotinic acid, providing a predictive foundation for its application in drug discovery and materials science.

Computational Methodology

The theoretical investigation of 2-Methoxy-5-methylnicotinic acid is conducted using the following computational workflow, which is a standard and widely validated approach for organic molecules of this class.

Caption: A typical workflow for theoretical analysis using DFT.

Molecular Geometry Optimization

The initial three-dimensional structure of 2-Methoxy-5-methylnicotinic acid is constructed. A full geometry optimization is then performed to locate the minimum energy conformation on the potential energy surface.

-

Software: Gaussian 16 or similar quantum chemistry package.

-

Method: Density Functional Theory (DFT) with Becke's three-parameter hybrid functional and the Lee-Yang-Parr correlation functional (B3LYP).

-

Basis Set: 6-311++G(d,p) for all atoms, providing a good balance of accuracy and computational cost for molecules of this size.

-

Environment: Gas phase (in vacuum).

Vibrational Frequency Analysis

To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable equilibrium geometry. These calculations also yield the theoretical infrared (IR) spectrum.

Electronic Property Calculation

Following optimization, key electronic properties are calculated to understand the molecule's reactivity and charge distribution. This includes the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the Molecular Electrostatic Potential (MEP).

Theoretical Results and Discussion

Optimized Molecular Geometry

The geometry optimization yields a stable structure for 2-Methoxy-5-methylnicotinic acid. Hypothetical key geometrical parameters are summarized in the tables below. These values are predictive and await experimental validation, for instance, through X-ray crystallography.

Table 1: Hypothetical Calculated Bond Lengths (Å)

| Bond | Atom 1 | Atom 2 | Length (Å) |

|---|---|---|---|

| Pyridine Ring | C2 | N1 | 1.338 |

| C6 | N1 | 1.345 | |

| C2 | C3 | 1.401 | |

| C3 | C4 | 1.395 | |

| C4 | C5 | 1.398 | |

| C5 | C6 | 1.391 | |

| Substituents | C2 | O7 | 1.362 |

| O7 | C8 | 1.425 | |

| C5 | C9 | 1.508 | |

| C3 | C10 | 1.501 | |

| Carboxylic Acid | C10 | O11 | 1.215 |

| C10 | O12 | 1.355 |

| | O12 | H13 | 0.971 |

Table 2: Hypothetical Calculated Bond Angles (°) and Dihedral Angles (°)

| Angle Type | Atoms (1-2-3 or 1-2-3-4) | Angle (°) |

|---|---|---|

| Bond Angle | C6-N1-C2 | 117.5 |

| N1-C2-C3 | 123.1 | |

| C2-C3-C4 | 118.4 | |

| C3-C4-C5 | 119.2 | |

| C4-C5-C6 | 118.8 | |

| C5-C6-N1 | 123.0 | |

| N1-C2-O7 | 115.9 | |

| C3-C2-O7 | 121.0 | |

| C2-O7-C8 | 117.8 | |